molecular formula C11H12N2O B139813 (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol CAS No. 153863-35-5

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Cat. No.: B139813
CAS No.: 153863-35-5
M. Wt: 188.23 g/mol
InChI Key: JTNWKZVHKLAHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol (CAS: 153863-35-5) is a pyrazole-derived compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Structurally, it features a pyrazole ring substituted with a methyl group at position 5, a phenyl group at position 1, and a hydroxymethyl (–CH₂OH) group at position 2.

For example, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS: 6123-63-3, ) could undergo reduction using agents like diisobutylaluminum hydride (DIBAL-H) to yield the hydroxymethyl derivative, as demonstrated for similar pyrazole-methanol compounds .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNWKZVHKLAHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380078
Record name (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-35-5
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153863-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Followed by Ester Reduction

This two-step approach involves:

  • Formation of a 4-ester-substituted pyrazole via cyclocondensation.

  • Reduction of the ester to a primary alcohol.

Step 1: Pyrazole Ring Formation
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate derivatives) reacts with phenylhydrazine under acidic conditions. For example, ethyl 3-oxobutanoate and phenylhydrazine form a 5-methyl-1-phenylpyrazole-4-carboxylate intermediate. Microwave irradiation significantly accelerates this step, reducing reaction times from hours to minutes. In one protocol, heating phenylhydrazinium chloride with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate at 160°C for 2 minutes yielded the pyrazole ester in 82% yield.

Step 2: Ester Reduction
The 4-carboxylate group is reduced to a hydroxymethyl moiety using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For instance, LiAlH₄ in tetrahydrofuran (THF) at 0°C quantitatively reduces the ester to the alcohol without affecting the pyrazole ring.

Direct Introduction of Hydroxymethyl Group

An alternative one-pot method employs formylation at the 4-position followed by reduction. For example, Vilsmeier-Haack formylation introduces a formyl group, which is subsequently reduced using NaBH₄. However, this method suffers from lower regioselectivity and competing side reactions.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave heating enhances reaction kinetics and reduces decomposition. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature160–175°CMaximizes cyclization
SolventMethanol or ethanolImproves solubility
Reaction Time1.5–5 minutesPrevents over-dehydration

In a representative protocol, 4-nitrophenylhydrazinium chloride and ethyl 3-oxobutanoate in methanol irradiated at 175°C for 1.5 minutes yielded 85% of the pyrazole ester. Subsequent reduction with LiAlH₄ achieved >95% conversion to the alcohol.

Continuous Flow Synthesis

Continuous flow systems improve scalability and safety. A bifurcated setup for pyrazole synthesis and hydrogenation achieved a throughput of 3.6 mmol/h:

  • Pyrazole Formation : A coil reactor at 175°C with a residence time of 1.5 minutes.

  • Ester Reduction : A packed-bed reactor with 10% Pd/C catalyst at 60°C under 10 bar H₂.

This method reduced processing time from 48 hours (batch) to <30 minutes, with yields comparable to batch protocols (78–92%).

Reaction Optimization and Challenges

Regioselectivity Control

The position of substituents on the pyrazole ring depends on the electronic nature of the 1,3-dicarbonyl precursor. Electron-withdrawing groups (e.g., CF₃) favor 4-substitution, while electron-donating groups (e.g., CH₃) enhance 5-substitution. For This compound , using methyl-substituted 1,3-ketoesters ensures correct regiochemistry.

Solvent and Catalysis

  • Acidic Conditions : HCl or H₂SO₄ catalyzes dehydration of dihydropyrazole intermediates. However, excess acid promotes side reactions like hydrolysis.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but require higher temperatures for dehydration. Methanol balances reactivity and safety.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.31 (t, 3H, CH₃), 4.44 (q, 2H, OCH₂), 7.89–8.43 (m, 5H, Ar-H), 8.39 (s, 1H, pyrazole-H).

  • MS (APCI) : m/z 188.23 [M]⁺, consistent with the molecular formula C₁₁H₁₂N₂O.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) showed >98% purity after flash chromatography.

Applications and Derivatives

The hydroxymethyl group enables further functionalization, such as:

  • Phosphorylation : For kinase inhibitor development.

  • Etherification : To create prodrugs with enhanced bioavailability .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol serves as a building block for synthesizing more complex heterocyclic compounds. It is involved in various reactions including:

  • Oxidation : Converts to ketones or aldehydes.
  • Reduction : Forms alcohols or amines.
  • Substitution : Engages in nucleophilic substitution reactions.

Biology

The compound has been investigated for its biological activities, particularly its antioxidant and anticancer properties:

  • Antioxidant Activity : Studies have shown that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases.
StudyResult
DPPH Radical ScavengingHigher inhibition than ascorbic acid
  • Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. The compound induces apoptosis through p53 pathway activation and autophagy modulation.
Cell LineIC50 (µM)Comparison with Paclitaxel
MDA-MB-2318.7912.00
HepG210.5015.00

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

  • Cytotoxic Effects : Investigated for its potential as a novel anticancer agent with mechanisms involving enzyme inhibition (e.g., topoisomerase II).

Industry

The compound finds utility in developing specialty chemicals and materials, serving as a precursor in various synthetic pathways for active pharmaceutical ingredients (APIs).

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on multiple cancer cell lines, demonstrating significant cytotoxicity at lower concentrations compared to established chemotherapeutics.

Case Study 2: Antioxidant Activity

Research focusing on the antioxidant capabilities of this compound highlighted its superior performance in DPPH radical scavenging assays compared to traditional antioxidants.

Mechanism of Action

The mechanism of action of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : Commercial samples are available at ≥97% purity .
  • Safety : Classified as an irritant (skin, eyes, respiratory system) under GHS guidelines .

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole and heterocyclic derivatives, focusing on substituent effects, bioactivity, and synthetic utility.

Structural Analogs with Pyrazole Cores

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol –CH₂OH at C4, –CH₃ at C5, –Ph at N1 C₁₁H₁₂N₂O Intermediate for bioactive hybrids; irritant
1-(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Ethanone –COCH₃ at C4, –CH₃ at C5, –Ph at N1 C₁₂H₁₂N₂O Ketone precursor for reduction reactions
(5-Bromo-1-Methyl-1H-Pyrazol-4-Yl)Methanol –Br at C5, –CH₃ at N1, –CH₂OH at C4 C₅H₇BrN₂O Brominated analog; mp 55–56°C; synthesized via DIBAL-H reduction
Ethyl 3-Amino-6-(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Thieno[2,3-b]Pyridine-2-Carboxylate Pyrazole fused with thienopyridine C₂₁H₁₈N₆O₂S Antimicrobial activity; yield 88%

Key Observations :

  • Bromination (as in the 5-bromo derivative) introduces steric and electronic effects that may alter reactivity .
  • Bioactivity: Pyrazole-thienopyridine hybrids exhibit antimicrobial properties, suggesting that the parent pyrazole-methanol structure could serve as a scaffold for bioactive derivatives .

Heterocyclic Derivatives with Triazole or Thiadiazine Moieties

Compound Name Core Structure Molecular Formula Bioactivity/Applications Reference
[5-Phenyl-1-(Propan-2-Yl)-1H-1,2,3-Triazol-4-Yl]Methanol Triazole ring with –CH₂OH, –Ph, –iPr C₁₂H₁₅N₃O Unspecified bioactivity; structural hybrid
5-(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)-4H-1,2,4-Triazole-3-Thiol Pyrazole-triazole-thiol hybrid C₁₂H₁₁N₅S Selective COX-2 inhibitor (SI = 27.56); anti-inflammatory
3-Aryl-6-(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)-[1,2,4]Triazolo[3,4-b][1,3,4]Oxadiazoles Triazolo-oxadiazole-pyrazole hybrid Variable Antifungal activity comparable to itraconazole

Key Observations :

  • COX-2 Selectivity : The triazole-thiol hybrid demonstrates high selectivity for COX-2, attributed to the thiol group’s interaction with the enzyme’s active site .
  • Antifungal Activity : Triazolo-oxadiazole derivatives with pyrazole moieties show potency against Fusarium species, highlighting the role of heterocyclic fusion in enhancing bioactivity .

Biological Activity

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives under specific conditions. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . A study demonstrated that the compound effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against various cancer cell lines. It has shown efficacy in inhibiting the proliferation of cancer cells, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have revealed that this compound can induce apoptosis in cancer cells through mechanisms involving p53 activation and autophagy modulation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • p53 Pathway Activation : The compound activates p53, leading to cell cycle arrest and apoptosis in cancer cells.
  • Autophagy Induction : It promotes autophagy, a process that can help eliminate damaged cells and prevent tumor progression .
  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as topoisomerase II and EGFR .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell viability at lower concentrations compared to standard chemotherapeutics like paclitaxel, showcasing its potential as a novel anticancer agent .

Cell LineIC50 (µM)Comparison with Paclitaxel
MDA-MB-2318.7912.00
HepG210.5015.00
Normal KidneyNDND

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, this compound was tested against DPPH radical scavenging activity. The compound exhibited a higher percentage inhibition compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the standard synthetic routes for (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis of the ester intermediate to the carboxylic acid derivative. Hydrazine hydrate and KOH under reflux in ethanol are commonly used to form pyrazole rings, with reaction progress monitored by TLC . Intermediates are characterized using NMR, IR, and mass spectrometry, while final products may be crystallized for X-ray diffraction analysis to confirm stereochemistry .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral discrepancies resolved?

1H/13C NMR, IR, and mass spectrometry are essential for identifying functional groups (e.g., hydroxyl, methyl, phenyl) and verifying purity. Conflicting spectral data (e.g., unexpected splitting in NMR) can arise from tautomerism or hydrogen bonding. Resolution involves comparative analysis with computational models (e.g., DFT) or recrystallization to isolate stable conformers . X-ray crystallography is definitive for resolving ambiguities in ring conformations or substituent orientations .

Q. What are the common derivatization reactions for this compound in medicinal chemistry applications?

The hydroxyl group undergoes oxidation to ketones or esterification for improved bioavailability. The pyrazole ring participates in nucleophilic substitution (e.g., nitro group reduction to amines) or cross-coupling reactions (e.g., Suzuki for aryl modifications). Substituent effects on bioactivity are studied via reactions with aldehydes or heterocyclic amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

Orthogonal experimental design (e.g., L9(3^4) matrix) evaluates factors like molar ratios, solvent polarity, and catalyst loading. For example, methanol concentration and temperature in reflux systems significantly impact cyclization efficiency. Statistical tools (e.g., ANOVA in RSM-CCD) identify optimal parameters while minimizing experimental runs .

Q. How are contradictions in spectral or crystallographic data addressed in complex derivatives?

Discrepancies between experimental and theoretical spectra may arise from dynamic effects (e.g., solvent interactions). Hybrid approaches combine solid-state NMR, variable-temperature studies, and computational simulations (e.g., Hirshfeld surface analysis) to distinguish between static disorder and true structural anomalies .

Q. What strategies mitigate solubility challenges in biological assays?

Co-solvent systems (e.g., DMSO/water gradients) or pro-drug formulations (e.g., ester prodrugs) enhance aqueous solubility. Supercritical fluid chromatography (SFC) with methanol modifiers optimizes separation of hydrophobic analogs, while micellar solubilization using surfactants (e.g., Tween-80) is effective for in vitro testing .

Q. How do hydrogen bonding and steric effects influence stability under storage or reaction conditions?

Intra- and intermolecular hydrogen bonds (e.g., O–H···N interactions) stabilize the crystal lattice but may reduce reactivity. Accelerated degradation studies (40°C/75% RH) combined with HPLC-MS identify decomposition pathways. Steric hindrance from the 5-methyl group slows oxidation but increases susceptibility to photodegradation .

Q. What computational methods predict electronic properties and reactivity?

DFT calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzymes), while MD simulations evaluate conformational stability in solvent environments .

Q. How are structure-activity relationships (SAR) established for pyrazole derivatives in drug discovery?

Systematic substitution at the 4-position (e.g., replacing –OH with –OCH3 or –NH2) is tested against target proteins (e.g., kinases). IC50 values from enzyme inhibition assays correlate with electronic (Hammett σ) and steric (Taft ES) parameters. QSAR models using MLR analysis prioritize synthetic targets .

Q. What orthogonal methods validate analytical results in quality control?

Pairing HPLC-DAD with SFC ensures purity assessment across polarity ranges. ICP-MS detects trace metal contaminants from catalysts, while Karl Fischer titration monitors residual moisture. Method transfer protocols (e.g., ASTM E2857) standardize inter-lab reproducibility .

Q. Notes

  • References like denote evidence IDs.
  • Advanced questions emphasize experimental design, data reconciliation, and mechanistic analysis.
  • Methodological answers align with peer-reviewed protocols, avoiding oversimplification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.